2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one typically involves the condensation reaction between 2-fluorobenzaldehyde and 6-methylpyrimidin-4(3H)-one hydrazine. The reaction is usually carried out in an ethanol solvent at room temperature, and the mixture is stirred overnight. The resulting product is then filtered and dried to obtain the desired compound with a high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Additionally, industrial production would require stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyrimidin-4(3H)-one derivatives.
Scientific Research Applications
2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]pyridine
- 2-[(2E)-2-(3-chloro-2-fluorobenzylidene)hydrazinyl]pyridine
- (2E,6E)-2,6-Bis(4-fluorobenzylidene)cyclohexanone
Uniqueness
2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one is unique due to its specific structural features, such as the presence of a fluorobenzylidene group and a methylpyrimidinone core. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .
Properties
Molecular Formula |
C12H11FN4O |
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Molecular Weight |
246.24 g/mol |
IUPAC Name |
2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11FN4O/c1-8-6-11(18)16-12(15-8)17-14-7-9-4-2-3-5-10(9)13/h2-7H,1H3,(H2,15,16,17,18)/b14-7+ |
InChI Key |
KTWHSCZCEKSURX-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=CC=CC=C2F |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC=CC=C2F |
Origin of Product |
United States |
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